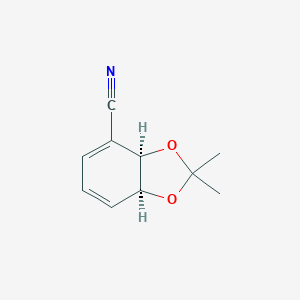
(+)-cis-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide is a chiral compound with significant importance in organic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide typically involves the dihydroxylation of a suitable precursor, followed by protection of the diol as an acetonide. The reaction conditions often include the use of osmium tetroxide (OsO4) as a catalyst for the dihydroxylation step, followed by treatment with acetone and an acid catalyst to form the acetonide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halides or alkylated derivatives.
科学的研究の応用
(+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of advanced materials with specific stereochemical properties.
作用機序
The mechanism of action of (+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide involves its interaction with molecular targets through its diol and nitrile functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications, depending on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- Dimethyl 2,6-pyridinedicarboxylate
- 7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
(+)-cis-2®,3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile acetonide is unique due to its specific stereochemistry and the presence of both diol and nitrile functional groups. This combination of features makes it a valuable compound for the synthesis of chiral molecules and for studying stereochemical effects in various chemical reactions.
特性
IUPAC Name |
(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5,8-9H,1-2H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAWGNNBDOUVJD-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC=C(C2O1)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=CC=C([C@H]2O1)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













